molecular formula C8H6Cl2N2 B11901252 2,4-Dichloro-1,2-dihydro-1,8-naphthyridine

2,4-Dichloro-1,2-dihydro-1,8-naphthyridine

Cat. No.: B11901252
M. Wt: 201.05 g/mol
InChI Key: UMZJLKNNMRYMFZ-UHFFFAOYSA-N
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Description

2,4-Dichloro-1,2-dihydro-1,8-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions and a partially saturated 1,2-dihydro ring. It is known for its diverse applications in organic synthesis and medicinal chemistry due to its unique structural features .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-1,2-dihydro-1,8-naphthyridine typically involves multicomponent reactions, Friedländer synthesis, and metal-catalyzed reactions. One common method includes the reaction of substituted aromatic aldehydes with 2-aminopyridine and malononitrile in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale multicomponent reactions under controlled conditions to ensure high yield and purity. The use of eco-friendly and atom-economical approaches is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-1,2-dihydro-1,8-naphthyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The dihydro ring can be oxidized to form the corresponding naphthyridine, and reduction reactions can further modify the compound.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various substituted naphthyridines and their derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

2,4-Dichloro-1,2-dihydro-1,8-naphthyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of protein kinases, which play a crucial role in cell signaling pathways.

    Medicine: Explored for its antimicrobial and anticancer properties, making it a candidate for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1,2-dihydro-1,8-naphthyridine involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can disrupt various signaling pathways, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but its ability to modulate ATP-binding sites is a key feature .

Comparison with Similar Compounds

    1,8-Naphthyridine: A parent compound with similar structural features but without the chlorine substitutions.

    2,7-Dichloro-1,8-naphthyridine: Another chlorinated derivative with chlorine atoms at different positions.

    1,6-Naphthyridine: A structural isomer with different biological activities.

Uniqueness: 2,4-Dichloro-1,2-dihydro-1,8-naphthyridine is unique due to its specific substitution pattern and partially saturated ring, which confer distinct chemical reactivity and biological properties compared to its analogs .

Properties

Molecular Formula

C8H6Cl2N2

Molecular Weight

201.05 g/mol

IUPAC Name

2,4-dichloro-1,2-dihydro-1,8-naphthyridine

InChI

InChI=1S/C8H6Cl2N2/c9-6-4-7(10)12-8-5(6)2-1-3-11-8/h1-4,7H,(H,11,12)

InChI Key

UMZJLKNNMRYMFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC(C=C2Cl)Cl)N=C1

Origin of Product

United States

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